Cas no 2090711-23-0 (Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester)
![Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/2090711-23-0x500.png)
Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester
-
- Inchi: 1S/C10H17ClO4S/c1-10(2,3)15-9(12)8-5-4-7(8)6-16(11,13)14/h7-8H,4-6H2,1-3H3
- InChI Key: QFGMEWXQYDCPSF-UHFFFAOYSA-N
- SMILES: C1(C(OC(C)(C)C)=O)CCC1CS(Cl)(=O)=O
Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366876-1.0g |
tert-butyl 2-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate |
2090711-23-0 | 1.0g |
$0.0 | 2023-03-02 |
Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester Related Literature
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
5. Book reviews
Additional information on Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester
Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester (CAS No. 2090711-23-0): A Comprehensive Overview
The compound Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester, identified by its CAS number 2090711-23-0, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to a class of derivatives that have garnered significant attention due to their unique structural features and potential applications in drug development. The presence of both a cyclobutane ring and a chlorosulfonyl methyl group in its molecular structure imparts distinct chemical properties that make it a subject of intense study.
In recent years, the exploration of heterocyclic compounds has expanded dramatically, with researchers seeking novel scaffolds that can enhance the efficacy and selectivity of therapeutic agents. The cyclobutane moiety, in particular, is known for its rigidity and ability to influence the conformational preferences of adjacent functional groups. This structural motif has been incorporated into various pharmacophores, demonstrating promise in modulating biological targets with high precision.
The specific derivative Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester is distinguished by the introduction of a chlorosulfonyl methyl group at the 2-position of the cyclobutane ring. This modification not only enhances the lipophilicity of the molecule but also introduces a reactive site that can be exploited for further functionalization. The ester group at the 1-position adds another layer of versatility, allowing for potential derivatization into other pharmacologically relevant compounds.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The chlorosulfonyl methyl group serves as a versatile handle for further chemical transformations, enabling the construction of intricate molecular architectures. Such intermediates are invaluable in medicinal chemistry pipelines, where rapid and efficient synthesis is crucial for identifying lead compounds.
Recent studies have highlighted the importance of cycloalkyl derivatives in drug discovery. The rigid framework of the cyclobutane ring can improve binding affinity to biological targets by restricting conformational flexibility. This has been particularly observed in kinase inhibitors and other enzyme-targeted therapies. The incorporation of electron-withdrawing groups like the chlorosulfonyl moiety can further modulate reactivity and selectivity, making these compounds attractive candidates for further investigation.
The synthesis of Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester presents an intriguing challenge due to the need to precisely position functional groups on the cyclobutane core. Advanced synthetic methodologies have been employed to achieve this goal, including transition-metal-catalyzed cross-coupling reactions and stereoselective transformations. These techniques have enabled chemists to construct complex molecules with high fidelity, paving the way for novel applications in pharmaceuticals.
In addition to its synthetic utility, this compound has shown promise in preliminary biological evaluations. The combination of lipophilicity and electrophilic reactivity provided by its structure suggests potential activity against a range of biological targets. While comprehensive pharmacological studies are still underway, early results are encouraging and warrant further exploration.
The role of computational chemistry in understanding molecular behavior cannot be overstated. Molecular modeling studies have been instrumental in predicting how Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester interacts with biological targets at the atomic level. These simulations provide insights into binding modes and energetics, guiding experimental efforts and optimizing lead structures for improved potency and selectivity.
The future prospects for this compound are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing unmet medical needs.
In conclusion, Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester (CAS No. 2090711-23-0) is a structurally unique molecule with significant potential in pharmaceutical research. Its combination of a rigid cyclobutane core and reactive chlorosulfonyl methyl group makes it a valuable intermediate for synthesizing novel therapeutic agents. With continued advancements in synthetic chemistry and computational biology, this compound is poised to make meaningful contributions to drug discovery efforts worldwide.
2090711-23-0 (Cyclobutanecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, 1,1-dimethylethyl ester) Related Products
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)




